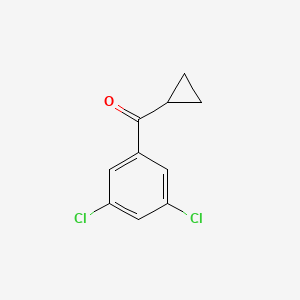

Cyclopropyl 3,5-dichlorophenyl ketone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl-(3,5-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O/c11-8-3-7(4-9(12)5-8)10(13)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRDLCHKSRBJQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642508 | |

| Record name | Cyclopropyl(3,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-30-2 | |

| Record name | Methanone, cyclopropyl(3,5-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl(3,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Spectroscopic Analysis

Spectroscopic Techniques Applied to Cyclopropyl (B3062369) 3,5-Dichlorophenyl Ketone and Analogs

Spectroscopic methods are fundamental in confirming the identity and purity of a compound. By analyzing the interaction of molecules with electromagnetic radiation, techniques such as NMR, FT-IR, UV-Vis, and Mass Spectrometry offer distinct insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific NMR data for Cyclopropyl 3,5-dichlorophenyl ketone is not widely published, the expected spectral features can be predicted based on its structure and data from similar aryl cyclopropyl ketones.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclopropyl and the dichlorophenyl protons.

Cyclopropyl Protons: The cyclopropyl group should exhibit a complex splitting pattern. The single methine proton (CH) alpha to the carbonyl group would appear as a multiplet, shifted downfield due to the deshielding effect of the ketone. The four methylene (B1212753) protons (CH₂) on the cyclopropane (B1198618) ring are diastereotopic and would likely appear as two separate multiplets in the upfield region of the spectrum.

Aromatic Protons: The 3,5-dichlorophenyl group has a plane of symmetry. This would result in two signals: a triplet for the single proton at the C4 position and a doublet for the two equivalent protons at the C2 and C6 positions.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon: The ketone carbonyl carbon is expected to have a characteristic signal in the highly deshielded region of the spectrum, typically around 195-205 ppm.

Aromatic Carbons: The dichlorophenyl ring would show four distinct signals: one for the carbon bearing the carbonyl group (C1), two for the chlorine-substituted carbons (C3/C5), one for the proton-bearing carbons (C2/C6), and one for the carbon at the para-position (C4).

Cyclopropyl Carbons: The cyclopropyl group would display two signals: one for the methine carbon and one for the two equivalent methylene carbons, both appearing in the shielded (upfield) region of the spectrum.

Table 1: ¹H and ¹³C NMR Data for Selected Aryl Cyclopropyl Ketone Analogs

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| cyclopropyl(phenyl)methanone | CDCl₃ | 7.99 (d, 2H), 7.56 (t, 1H), 7.46 (t, 2H), 2.65 (m, 1H), 1.25 (m, 2H), 1.06 (m, 2H) | 200.2, 137.7, 133.1, 128.7, 128.3, 17.9, 11.9 |

| cyclopropyl(3-(trifluoromethyl)phenyl)methanone | Chloroform-d | 7.71 (d, 1H), 7.61 (t, 1H), 7.55 (t, 2H), 2.31 (m, 1H), 1.33 (p, 2H), 1.12 (m, 2H) | 204.7, 140.9, 131.8, 129.9, 127.5, 127.0, 126.6, 123.6, 21.8, 13.1 guidechem.com |

| (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone | CDCl₃ | 7.89 (d, 2H), 7.51 (t, 1H), 7.41 (t, 2H), 7.08-7.14 (m, 1H), 6.79-6.87 (m, 2H), 6.71 (s, 1H, OH), 2.92 (ddd, 1H), 2.63 (ddd, 1H), 1.83 (ddd, 1H), 1.54 (ddd, 1H) | 200.2, 155.4, 137.7, 133.1, 128.7, 128.3, 128.2, 127.5, 126.1, 120.5, 115.6, 27.3, 25.1, 17.9 |

Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the FT-IR spectrum is expected to be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) group.

C=O Stretch: The ketone carbonyl group conjugated with the aromatic ring typically absorbs in the region of 1685–1665 cm⁻¹. The conjugation lowers the frequency compared to a simple aliphatic ketone (around 1715 cm⁻¹).

C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the cyclopropyl group would appear just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations typically appear as a series of peaks in the 1600–1450 cm⁻¹ region.

C-Cl Stretch: The stretching vibrations for the C-Cl bonds are expected to be found in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Frequencies for Cyclopropyl Ketone Analogs

| Compound | C=O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | Other Key Absorptions (cm⁻¹) |

| 4-Chlorophenyl cyclopropyl ketone | ~1670 | ~1580, 1480, 1400 | ~1090 (Aromatic C-H bend), ~1010, ~820 (C-Cl) |

| (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone | 1645 | 1595, 1455 | 3365 (broad, O-H stretch) nih.gov |

| (1RS,2RS)-2-(5-Fluoro-2-hydroxyphenyl)cyclopropylmethanone | 1635 | 1570, 1505 | 3230 (broad, O-H stretch) nih.gov |

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Aromatic ketones like this compound exhibit characteristic absorption bands.

π→π* Transitions: Strong absorptions, typically at shorter wavelengths (e.g., 240-280 nm), are expected due to π→π* electronic transitions within the dichlorobenzoyl chromophore.

n→π* Transitions: A weaker, longer-wavelength absorption (e.g., 300-350 nm) is anticipated, corresponding to the forbidden n→π* transition of the carbonyl group's non-bonding electrons to an anti-bonding π* orbital. The presence of chlorine atoms as auxochromes on the phenyl ring is expected to cause a bathochromic (red) shift of these absorption maxima compared to the unsubstituted cyclopropyl phenyl ketone.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis.

For this compound (C₁₀H₈Cl₂O), the mass spectrum would show:

Molecular Ion Peak (M⁺): A prominent cluster of peaks for the molecular ion would be observed. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), this cluster will have a characteristic pattern with peaks at m/z corresponding to the molecule containing two ³⁵Cl atoms (M), one ³⁵Cl and one ³⁷Cl (M+2), and two ³⁷Cl atoms (M+4). The expected M+2 peak would be approximately 65% of the intensity of the M peak, and the M+4 peak would be about 10% of the M peak.

Major Fragmentation Pathways: The primary fragmentation is expected to be alpha-cleavage on either side of the carbonyl group.

Loss of the cyclopropyl radical (•C₃H₅) would yield the 3,5-dichlorobenzoyl cation ([M - 41]⁺), which would likely be a very stable and abundant fragment.

Loss of the 3,5-dichlorophenyl radical (•C₆H₃Cl₂) would form the cyclopropylacylium ion ([M - 145]⁺).

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Analogs

| Compound | Formula | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| cyclopropyl(3-(trifluoromethyl)phenyl)methanone guidechem.com | C₁₁H₁₀F₃O | ESI | 215.0678 | 215.0647 |

| (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone nih.gov | C₁₆H₁₅O₂ | ESI-TOF | 239.1067 | 239.1066 |

| (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone nih.gov | C₁₄H₁₂O₂S | ESI-TOF | 267.0450 [M+Na]⁺ | 267.0450 [M+Na]⁺ |

X-ray Crystallography and Solid-State Structural Studies

X-ray crystallography provides definitive information about the three-dimensional structure of a compound in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound itself is not publicly documented, analysis of related aryl cyclopropyl ketone structures provides insight into the likely solid-state conformation.

A single-crystal X-ray analysis would reveal the dihedral angles between the planes of the cyclopropyl ring, the carbonyl group, and the 3,5-dichlorophenyl ring. In many aryl ketones, the carbonyl group and the aromatic ring are nearly coplanar to maximize π-conjugation, though steric hindrance can cause some twisting. The orientation of the cyclopropyl ring relative to the carbonyl group is often in a "bisected" or "eclipsed" conformation.

For example, the crystal structure of a related compound, (1RS,2RS)-2-(5-Bromo-2-hydroxyphenyl)cyclopropylmethanone, has been determined. nih.gov This analysis confirmed the trans-arrangement of the donor and acceptor substituents on the cyclopropane ring and revealed a C1-C2 bond length of 1.536 Å, which is significantly elongated compared to unsubstituted cyclopropane (1.510 Å), indicating polarization of the bond by the substituents. nih.gov Such detailed structural parameters would be obtainable for this compound if suitable crystals were analyzed.

Table 4: Selected Crystallographic Data for the Analog Compound (1RS,2RS)-2-(5-Bromo-2-hydroxyphenyl)cyclopropylmethanone nih.gov

| Parameter | Value |

| Chemical Formula | C₁₇H₁₅BrO₃ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.4040(2) |

| b (Å) | 11.8308(3) |

| c (Å) | 27.0748(6) |

| Volume (ų) | 3012.26(12) |

| Z (molecules/cell) | 8 |

Conformational Analysis from Crystal Structure Data

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals that the specific crystal structure of this compound has not been reported. Consequently, a detailed conformational analysis based on experimental single-crystal X-ray diffraction data is not possible at this time. Such an analysis would typically involve the examination of bond lengths, bond angles, and torsion angles within the molecule as it exists in the solid state.

For related compounds, conformational analysis often focuses on the orientation of the cyclopropyl and phenyl groups relative to the central ketone. The rotational barrier around the single bonds connecting these groups to the carbonyl carbon dictates the preferred spatial arrangement. In the absence of specific data for this compound, any discussion on its conformation would be purely theoretical, based on computational modeling or comparison with structurally analogous compounds.

Analysis of Intermolecular Interactions and Crystal Packing

As the crystal structure of this compound is not publicly available, an analysis of its intermolecular interactions and crystal packing cannot be performed. This type of analysis is crucial for understanding the solid-state properties of a compound and involves identifying and characterizing non-covalent interactions such as hydrogen bonds, halogen bonds, and van der Waals forces that govern how individual molecules arrange themselves in a crystal lattice.

A summary of the status of crystallographic data is presented in the table below.

| Compound Name | Crystal Structure Data Availability |

| This compound | Not Available |

| (3,5-dichlorophenyl)(cyclopropyl)methanone | Not Available |

Computational and Theoretical Investigations

Quantum Chemical Methodologies Applied to Cyclopropyl (B3062369) 3,5-Dichlorophenyl Ketone

Quantum chemical methods are powerful tools for investigating molecular properties at the atomic and electronic levels. These computational techniques can predict molecular structure, reactivity, and spectroscopic characteristics, offering insights that complement experimental findings. For a molecule like Cyclopropyl 3,5-dichlorophenyl ketone, these methods could elucidate the interplay between its distinct chemical moieties: the strained cyclopropyl ring, the electron-withdrawing dichlorophenyl group, and the central carbonyl linker.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. DFT studies would be instrumental in understanding the fundamental properties of this compound.

Optimized Molecular Geometries and Structural Parameters

A foundational step in any computational study is geometry optimization, which determines the lowest energy arrangement of atoms in the molecule. Using DFT, one could calculate key structural parameters such as bond lengths, bond angles, and dihedral angles for this compound. This would reveal the precise three-dimensional conformation, including the orientation of the cyclopropyl and dichlorophenyl rings relative to the carbonyl group.

Table 1: Hypothetical Optimized Structural Parameters for this compound (Illustrative) No specific data is available in the search results. This table is for illustrative purposes only to show what would be generated.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C=O | ~1.22 Å |

| C-Cl (meta) | ~1.74 Å | |

| C-C (carbonyl-ring) | ~1.49 Å | |

| C-C (carbonyl-cyclopropyl) | ~1.50 Å | |

| C-C (cyclopropyl) | ~1.51 Å | |

| Bond Angles (º) | C-CO-C | ~118º |

| Cl-C-C (phenyl) | ~120º | |

| Dihedral Angle (º) | Phenyl-CO-Cyclopropyl | Variable |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Charge Transfer Interactions

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive. FMO analysis for this compound would map the distribution of these orbitals, indicating where the molecule is likely to act as an electron donor (HOMO) or acceptor (LUMO). This analysis would also shed light on potential intramolecular charge transfer (ICT) between the electron-rich and electron-poor regions of the molecule.

Table 2: Hypothetical FMO Properties for this compound (Illustrative) No specific data is available in the search results. This table is for illustrative purposes only.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | N/A | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | N/A | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | N/A | Indicates chemical reactivity and kinetic stability |

Natural Bond Orbital (NBO) Analysis and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of bonding and orbital interactions within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stabilizing energy associated with these interactions. For this compound, NBO analysis could reveal hyperconjugative effects, such as the interaction of the cyclopropyl ring's bonding orbitals with the carbonyl group's antibonding orbitals, which can influence the molecule's stability and conformation.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

A Molecular Electrostatic Potential (MEP) map is a color-coded diagram that illustrates the charge distribution on the surface of a molecule. It is an effective tool for predicting where a molecule is susceptible to electrophilic and nucleophilic attack. In an MEP map, electron-rich regions (negative potential), which are prone to electrophilic attack, are typically colored red. Conversely, electron-deficient regions (positive potential), which are targets for nucleophiles, are colored blue. For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen and positive potentials near the hydrogen atoms.

Time-Dependent DFT (TD-DFT) for Electronic Excitations and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a primary method for studying the behavior of molecules in their electronically excited states. It is used to predict electronic absorption spectra (UV-Vis), by calculating the energies of vertical electronic excitations and their corresponding oscillator strengths. A TD-DFT analysis of this compound would provide insight into its photophysical properties, identifying the nature of its electronic transitions (e.g., n→π* or π→π*) and predicting the wavelengths at which it absorbs light.

Table 3: Hypothetical TD-DFT Results for this compound (Illustrative) No specific data is available in the search results. This table is for illustrative purposes only.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | N/A | N/A | N/A | HOMO → LUMO |

| S0 → S2 | N/A | N/A | N/A | HOMO-1 → LUMO |

Global Reactivity Parameters (e.g., Electronegativity, Chemical Hardness, Softness, Ionization Potential, Electrophilicity Index)

Global reactivity descriptors, derived from conceptual DFT, are crucial for quantifying the chemical reactivity and stability of a molecule. dergipark.org.trchemrxiv.org These parameters are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov For this compound, the presence of the electron-withdrawing 3,5-dichlorophenyl group significantly influences these electronic properties.

The key global reactivity parameters include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2. dergipark.org.tr

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. dergipark.org.tr

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the electron cloud can be polarized. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ). dergipark.org.trresearchgate.net

The electron-withdrawing chlorine atoms are expected to lower the HOMO and LUMO energy levels, leading to a high ionization potential and a significant electrophilicity index, indicating a strong capability to act as an electrophile.

| Parameter | Definition | Formula | Calculated Value (eV) - Representative |

|---|---|---|---|

| Ionization Potential (I) | Energy to remove an electron | -EHOMO | 8.95 |

| Electron Affinity (A) | Energy released upon gaining an electron | -ELUMO | 1.45 |

| Electronegativity (χ) | Electron-attracting tendency | (I+A)/2 | 5.20 |

| Chemical Hardness (η) | Resistance to charge transfer | (I-A)/2 | 3.75 |

| Chemical Softness (S) | Polarizability | 1/η | 0.267 |

| Electrophilicity Index (ω) | Electrophilic power | μ²/2η | 3.61 |

Note: The values presented are representative, based on DFT calculations for structurally analogous halogenated aromatic ketones, as direct literature data for the title compound is unavailable.

Potential Energy Surface Scans and Conformational Preferences

Potential Energy Surface (PES) scans are computational methods used to explore the conformational space of a molecule by systematically varying specific geometric parameters, such as dihedral angles, while optimizing the remaining geometry. readthedocs.iouni-muenchen.de This process helps identify the most stable conformers (energy minima) and the transition states that separate them. researchgate.net

For this compound, the most significant conformational flexibility arises from the rotation around the single bond connecting the carbonyl carbon to the dichlorophenyl ring. A relaxed PES scan of this C(aryl)-C(carbonyl) dihedral angle would reveal the energetic landscape governing the orientation of the aromatic ring relative to the carbonyl group. The stable conformations are a balance between the stabilizing effect of π-conjugation, which favors a planar arrangement, and the destabilizing steric hindrance between the carbonyl oxygen and the ortho-hydrogens of the phenyl ring. The presence of chlorine atoms in the meta positions has a minimal steric effect on this rotation but influences the electronic distribution. The results of such a scan typically show two energy minima corresponding to twisted conformers and a rotational barrier at the fully planar conformation.

| Conformation | Dihedral Angle (Aryl-C=O) | Relative Energy (kcal/mol) - Representative | Comment |

|---|---|---|---|

| Twisted Minimum | ~30° | 0.00 | Most stable conformer |

| Rotational Barrier | 90° | ~2.5 | Perpendicular orientation, loss of conjugation |

| Planar Conformation | 0° | ~1.5 | Steric strain outweighs full conjugation |

Note: The values are illustrative, based on typical rotational barriers for aryl ketones.

Correlation of Theoretically Calculated Spectroscopic Data with Experimental Results

DFT calculations are widely used to predict vibrational spectra (FT-IR), which can then be correlated with experimental measurements to confirm molecular structure. nih.gov Theoretical frequency calculations are typically performed on an optimized geometry in the gaseous phase. derpharmachemica.com A known systematic discrepancy exists where calculated harmonic frequencies are often higher than experimental anharmonic frequencies measured in the solid state. This is due to both the theoretical method and the absence of intermolecular interactions in the calculation. derpharmachemica.comresearchgate.net Consequently, calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP functional) for better agreement with experimental data. researchgate.net

For this compound, key vibrational modes would include the C=O stretching of the ketone, aromatic C=C stretching, C-Cl stretching, and characteristic vibrations of the cyclopropyl ring. Comparing the scaled theoretical spectrum with an experimental one allows for precise assignment of the observed absorption bands. nih.govhumanjournals.com

| Vibrational Mode | Calculated Frequency (cm⁻¹) - Unscaled | Expected Experimental Range (cm⁻¹) |

|---|---|---|

| C=O Stretch (Ketone) | ~1715 | 1670 - 1690 |

| Aromatic C=C Stretch | ~1605 | 1570 - 1590 |

| Cyclopropyl C-H Stretch | ~3100 | 3000 - 3080 |

| Aromatic C-Cl Stretch | ~1100 | 1070 - 1090 |

Note: Calculated frequencies are representative values before scaling. Experimental ranges are typical for the specified functional groups.

Mechanistic Probing through Computational Studies

Intrinsic Reaction Coordinate (IRC) and Nudged Elastic Band (NEB) Calculations for Transition States

Intrinsic Reaction Coordinate (IRC) calculations are a fundamental tool for probing reaction mechanisms. missouri.edu An IRC path is the minimum energy path on the potential energy surface that connects a transition state (TS) to its corresponding reactant and product minima. scm.com By performing an IRC calculation, one can verify that a computationally located TS structure is indeed the correct saddle point for the reaction of interest. researchgate.netresearchgate.net For instance, in a nucleophilic addition to the carbonyl group of this compound, the IRC would trace the reaction pathway from the TS of the attack, moving in one direction to the separated ketone and nucleophile, and in the other direction to the tetrahedral intermediate product.

The Nudged Elastic Band (NEB) method is an alternative approach used to find the minimum energy path between known reactant and product states without prior knowledge of the TS structure.

Electronic Ground State Analysis and Radical Character Studies

Upon a single-electron reduction, this compound would form a ketyl radical anion. nih.govrsc.org This reactive intermediate is characterized by an unpaired electron, and its stability and reactivity are of significant interest. researchgate.net Computational analysis of the electronic ground state of this radical involves calculating its spin density distribution. The spin density map reveals the locations where the unpaired electron is most likely to be found. For this particular ketyl radical, the spin density would be delocalized across the carbonyl group (on both carbon and oxygen) and the π-system of the 3,5-dichlorophenyl ring. researchgate.net The electron-withdrawing chlorine atoms would modulate this distribution, influencing the subsequent reactivity of the radical, for example, in C-C bond-forming reactions. nih.gov

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are essential for modern photonics and optoelectronics. journaleras.com Organic molecules featuring electron-donor and electron-acceptor groups connected by a π-conjugated system can exhibit significant NLO responses. rsc.org Computational DFT methods are effective for predicting the NLO properties of molecules by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.netymerdigital.com A large value of β is a key indicator of a strong second-order NLO response. journaleras.com

This compound possesses the structural characteristics of a donor-π-acceptor (D-π-A) system. The cyclopropyl group can act as an electron donor, while the electron-withdrawing dichlorophenyl ketone moiety serves as the acceptor. Theoretical calculations can quantify the NLO potential of this molecule.

| Parameter | Description | Representative Calculated Value |

|---|---|---|

| Dipole Moment (μ) | Measure of charge separation | 3.24 Debye |

| Mean Polarizability (α) | Molecular response to an electric field | 14.5 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | Indicator of second-order NLO activity | 315 x 10⁻³² esu |

Note: The presented values are illustrative, based on DFT calculations performed on analogous D-π-A organic molecules. journaleras.com

Prediction of Polarizabilities and Hyperpolarizabilities

The primary method for calculating these properties is through quantum chemical methods such as Density Functional Theory (DFT) and its time-dependent variant (TD-DFT). These methods are widely used for the computational study of organic nonlinear optical materials. The polarizability (α) of a molecule describes the ease with which its electron cloud can be distorted by an external electric field, while the hyperpolarizability (β for the first hyperpolarizability, and γ for the second) describes the nonlinear response to strong electric fields, such as those from a laser.

The structure of this compound, featuring a cyclopropyl ring, a carbonyl group, and a 3,5-dichlorophenyl ring, suggests a molecule with interesting electronic properties. The phenyl ring, particularly when substituted with electron-withdrawing groups like chlorine, acts as an electron-accepting moiety. The carbonyl group also functions as an electron-withdrawing group. The cyclopropyl group, due to the strained nature of its three-membered ring, exhibits unique electronic properties and can act as an electron-donating group, capable of participating in π-conjugation.

The interaction between the electron-donating cyclopropyl group and the electron-accepting 3,5-dichlorophenyl ketone core could lead to intramolecular charge transfer (ICT). This charge transfer is a key factor in determining the magnitude of the hyperpolarizability. Molecules with significant ICT character often exhibit large hyperpolarizability values, making them potential candidates for NLO materials.

For a comprehensive understanding, future computational studies on this compound would be necessary. Such studies would typically involve geometry optimization of the molecule followed by the calculation of its electronic properties using a suitable level of theory and basis set within the DFT framework. The results would provide quantitative data on its dipole moment, polarizability components, and first and second hyperpolarizabilities, offering valuable insights into its potential for applications in materials science and nonlinear optics.

Advanced Synthetic Applications and Derivatives in Chemical Science

Role as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis

The reactivity of the cyclopropyl (B3062369) ketone moiety, influenced by the electron-withdrawing 3,5-dichlorophenyl group, allows Cyclopropyl 3,5-dichlorophenyl ketone to serve as a versatile building block in organic synthesis. The inherent ring strain of the cyclopropane (B1198618) ring provides a thermodynamic driving force for a variety of ring-opening and cycloaddition reactions, enabling the construction of intricate molecular frameworks.

Construction of Complex Organic Architectures

This compound is a valuable precursor for constructing complex organic molecules, particularly multi-substituted carbocycles. Aryl cyclopropyl ketones can undergo formal [3+2] cycloaddition reactions with olefins to generate highly substituted cyclopentane (B165970) ring systems. nih.gov This transformation can be initiated via one-electron reduction of the ketone, often facilitated by visible light photocatalysis, which leads to the formation of a radical anion intermediate that subsequently reacts with an olefin. nih.gov

These cycloaddition strategies are valued for their ability to build stereochemically dense ring systems that are common in bioactive compounds. nih.gov The presence of the dichlorophenyl group can influence the electronic properties and reactivity of the ketone, making it a suitable substrate for such transformations.

Diversification to Functionalized Scaffolds

The cyclopropyl ketone structure is a launchpad for generating diverse molecular scaffolds. Chemical transformations can readily modify the initial structure to produce a library of functionalized cyclopropanes. acs.orgrochester.edu These diversification strategies are central to medicinal chemistry for creating collections of structurally related compounds for drug discovery campaigns. acs.orgrochester.edu

For instance, the ketone functionality can be manipulated through various standard organic reactions. Furthermore, the cyclopropane ring itself can be functionalized. Asymmetric ring-opening reactions of cyclopropyl ketones using nucleophiles like thiols, alcohols, or carboxylic acids can be catalyzed by chiral metal complexes, yielding a range of functionalized products with high enantioselectivity. researchgate.net This approach allows for the conversion of a single cyclopropyl ketone into a variety of chiral sulfides, ethers, and esters.

| Reaction Type | Reactant(s) | Product Scaffold | Significance |

|---|---|---|---|

| [3+2] Photocatalytic Cycloaddition | Olefin, Photocatalyst | Substituted Cyclopentane | Construction of complex carbocyclic rings. nih.govnih.gov |

| Asymmetric Ring-Opening | Thiol, Alcohol, or Carboxylic Acid with Chiral Catalyst | Chiral Sulfides, Ethers, Esters | Access to diverse, enantiopure functionalized molecules. researchgate.net |

| Chemoenzymatic Diversification | Engineered Enzymes and Chemical Reagents | Varied Chiral Cyclopropane Derivatives | Generates libraries of optically active scaffolds for drug discovery. acs.orgrochester.edu |

Contributions to Materials Science

While the direct application of this compound in materials science is not extensively documented, related structural motifs are utilized in the development of advanced polymers. The rigid and halogenated 3,5-dichlorophenyl group is a component found in monomers used for creating high-performance materials.

Potential in the Development of Novel Materials and Polymers

The development of novel materials often relies on monomers with specific properties such as thermal stability, flame retardancy, and rigidity. Halogenated aromatic compounds are known to confer some of these characteristics. For example, related structures like bis(4-hydroxy-3,5-dichlorophenyl)ketone have been investigated as components in the synthesis of polyesters and epoxy resins. google.comgoogle.com

The incorporation of the 3,5-dichlorophenyl ketone moiety from such precursors can enhance the properties of the resulting polymers. Although this compound is not a direct monomer in these examples, its synthesis and functionalization could provide pathways to novel monomers containing both the dichlorophenyl group and a reactive cyclopropyl handle, suggesting a potential, though currently unexplored, avenue for its use in materials science. The general class of cyclopropyl ketones, such as cyclopropyl methyl ketone, is also noted for its use in the creation of polymers and resins. chemicalbook.com

Utility in Agrochemical Chemical Synthesis (General Applicability)

The structure of this compound combines two key pharmacophores that are prevalent in modern agrochemicals, suggesting its general applicability as a scaffold for the design and synthesis of new active ingredients. The 3,5-dichlorophenyl unit is a well-established toxophore in several commercial fungicides, while the cyclopropyl ketone moiety has been successfully incorporated into novel fungicidal candidates.

The 3,5-dichlorophenyl group is a core component of dicarboximide fungicides such as iprodione and procymidone, which have been widely used to control a variety of plant diseases. google.comnih.govresearchgate.net In parallel, recent research in agrochemical discovery has identified cyclopropyl ketone derivatives as potent antifungal agents. For example, novel fungicide candidates have been developed by replacing portions of a lead compound with a cyclopropyl methyl ketone group, resulting in excellent control of pathogens like Botrytis cinerea. nih.govresearchgate.net

Therefore, this compound represents a hybrid structure that strategically merges a proven toxophore with a modern, effective pharmacophore. This makes it a highly promising starting point for developing new pesticides, potentially with novel mechanisms of action or improved efficacy.

| Structural Moiety | Parent Agrochemical / Candidate | Significance |

|---|---|---|

| 3,5-Dichlorophenyl Group | Iprodione, Procymidone | Established toxophore in commercial fungicides. google.comnih.gov |

| Cyclopropyl Ketone Group | Novel Chesulfamide Analogs | Component of new, potent antifungal candidates. nih.govresearchgate.net |

| This compound | (Hypothetical Hybrid) | Combines two key agrochemical pharmacophores, suggesting high potential in new pesticide synthesis. |

Synthesis of Chiral Cyclopropane Derivatives for Stereoselective Chemical Processes

The synthesis of enantiomerically pure cyclopropane derivatives is of great importance, as the stereochemistry of these small rings often dictates their biological activity. acs.orgrochester.edu Cyclopropyl ketones serve as key substrates in several advanced methods for producing chiral cyclopropane derivatives with high levels of stereocontrol.

One powerful approach is the use of biocatalysis. Engineered variants of proteins, such as sperm whale myoglobin (B1173299), have been developed to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with diazoketone reagents to form chiral cyclopropyl ketones. acs.orgrochester.edu This chemoenzymatic strategy offers broad substrate scope and predictable stereoselectivity, providing access to a wide range of optically active building blocks. acs.orgrochester.edu

In addition to biocatalysis, asymmetric chemical catalysis provides another route. Chiral Lewis acids can be used to catalyze the enantioselective [3+2] photocycloaddition of aryl cyclopropyl ketones, leading to the construction of densely functionalized, enantioenriched cyclopentanes. nih.gov Furthermore, chiral N,N'-dioxide-scandium(III) complexes have been shown to effectively catalyze the asymmetric ring-opening of cyclopropyl ketones with various nucleophiles, affording chiral products in high yield and enantiomeric excess. researchgate.net These methods highlight the versatility of cyclopropyl ketones as platforms for sophisticated stereoselective synthesis.

Applications in Organoboron Compound Synthesis

The strategic functionalization of molecules is a cornerstone of modern chemical synthesis. This compound has emerged as a valuable precursor in the synthesis of organoboron compounds, specifically 4-oxoalkylboronates. This transformation involves a novel ring-opening borylation reaction, providing access to versatile intermediates that can be further utilized in powerful carbon-carbon bond-forming reactions.

Formation of 4-Oxoalkylboronates from Aryl Cyclopropyl Ketones

A significant advancement in the utility of aryl cyclopropyl ketones, including this compound, is their conversion to 4-oxoalkylboronates. This transformation is achieved through a nickel-catalyzed borylative ring-opening reaction with bis(pinacolato)diboron (B136004). researchgate.netorganic-chemistry.org This method provides a direct route to functionalized alkylboronates, which are important building blocks in organic synthesis. organic-chemistry.org

The reaction proceeds via an oxidative cyclization mechanism. Initially, the aryl cyclopropyl ketone coordinates to a nickel(0) complex. This is followed by the oxidative addition of the cyclopropane ring's C-C bond to the nickel center, forming a nickelacyclobutane intermediate. Subsequent transmetalation with bis(pinacolato)diboron and reductive elimination yields the desired 4-oxoalkylboronate product. organic-chemistry.org

Optimal conditions for this reaction have been identified as using a catalytic system of Ni(cod)₂ (nickel(0)-cyclooctadiene complex) with IMes·HCl (an N-heterocyclic carbene precursor) as the ligand and MeOK (potassium methoxide) as the base. organic-chemistry.org The reaction demonstrates good functional group tolerance, with high yields observed for a variety of aryl cyclopropyl ketones. For instance, substrates with electron-donating groups like a 4-methoxy substituent, as well as those with extended aromatic systems like a 2-naphthyl group, have been shown to react efficiently. organic-chemistry.org

| Aryl Group | Yield of 4-Oxoalkylboronate (%) |

|---|---|

| 2-Naphthyl | 95 |

| 4-MeOC₆H₄ | 88 |

While alkyl cyclopropyl ketones show lower reactivity due to their electron-rich nature, the method is highly effective for aryl cyclopropyl ketones, suggesting its applicability to this compound. organic-chemistry.org This synthetic strategy offers a versatile approach to producing functionalized alkylboronates. organic-chemistry.org

Subsequent Utility in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The 4-oxoalkylboronates synthesized from the ring-opening of aryl cyclopropyl ketones are valuable intermediates for subsequent carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction. organic-chemistry.org The Suzuki-Miyaura coupling is a powerful and widely used method for constructing C-C bonds, particularly between sp²-hybridized carbon atoms. nih.gov

The boronate functionality of the 4-oxoalkylboronates allows them to act as the organoboron component in the Suzuki-Miyaura catalytic cycle. In a typical reaction, the 4-oxoalkylboronate would be coupled with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base. This reaction would result in the formation of a new carbon-carbon bond, attaching the 4-oxoalkyl chain to the aryl or vinyl partner.

This two-step sequence, involving the initial borylative ring-opening of an aryl cyclopropyl ketone followed by a Suzuki-Miyaura cross-coupling, provides a powerful synthetic tool for the construction of more complex molecular architectures. It allows for the incorporation of a functionalized four-carbon ketone-containing chain into a variety of organic molecules. The utility of this approach has been demonstrated through the successful application of the synthesized 4-oxoalkylboronates in Suzuki-Miyaura cross-coupling reactions. organic-chemistry.org

Conclusion and Future Research Directions

Summary of Key Academic and Research Findings for Cyclopropyl (B3062369) 3,5-Dichlorophenyl Ketone

Cyclopropyl 3,5-dichlorophenyl ketone belongs to the broader class of aryl cyclopropyl ketones, which have garnered significant attention in organic synthesis due to their unique reactivity. The strained cyclopropyl ring adjacent to the carbonyl group allows for a variety of chemical transformations. Research on analogous aryl cyclopropyl ketones has revealed several key reaction pathways, which are summarized below.

One of the most extensively studied areas is their participation in formal [3+2] cycloaddition reactions. nih.gov Under visible light photocatalysis, aryl cyclopropyl ketones can react with olefins to generate highly substituted cyclopentane (B165970) ring systems. nih.gov This process typically involves a one-electron reduction of the ketone to form a radical anion, which then undergoes ring opening of the cyclopropane (B1198618) moiety. nih.govnih.gov The resulting 1,3-radical intermediate can be trapped by an alkene to construct the five-membered ring. researchgate.net The efficiency of these reactions is influenced by the redox potential of the cyclopropyl ketone and the ability of the alkene to stabilize the radical intermediate. researchgate.net Both electron-rich and electron-deficient substituents on the aryl ring are generally well-tolerated in these cycloadditions. nih.gov

Another significant transformation is the acid-catalyzed cyclization of aryl cyclopropyl ketones to form 1-tetralones. rsc.org This reaction proceeds under mild conditions and is believed to occur via a cationic mechanism. The substitution pattern on the aryl ring plays a crucial role in determining the reaction outcome. rsc.org Additionally, ring-opening/recyclization cascades of these ketones can lead to the formation of indenones and fluorenones. acs.org The electronic properties of the aryl ring, such as the presence of electron-withdrawing groups, can influence the polarity of the cyclopropane bonds and facilitate ring cleavage under milder conditions. acs.org

The reactivity of aryl cyclopropyl ketones is also harnessed in SmI₂-catalyzed intermolecular couplings with alkenes or alkynes, providing an efficient route to diverse five-membered ring structures. nih.govmanchester.ac.uk Computational studies have shown that the reactivity is enhanced by the conjugation effect of the aryl ring, which stabilizes the key ketyl radical intermediate and promotes the subsequent fragmentation of the cyclopropyl group. nih.govmanchester.ac.uk

| Reaction Type | Catalyst/Conditions | Product(s) | Reference(s) |

| [3+2] Cycloaddition | Visible Light Photocatalysis (e.g., Ru(bpy)₃²⁺, La(OTf)₃) | Substituted Cyclopentanes | nih.govnih.govresearchgate.net |

| Acid-Catalyzed Cyclization | Acid Catalysts | 1-Tetralones, Open-chain Carbinols | rsc.org |

| Ring-Opening/Recyclization | Uncatalyzed (DMSO-assisted) or Catalyzed | Indenones, Fluorenones | acs.org |

| Intermolecular Coupling | SmI₂ | Decorated Cyclopentenes | nih.gov |

Identification of Unexplored Reactivity and Transformation Pathways

While the general reactivity of aryl cyclopropyl ketones is well-documented, specific investigations into this compound are limited. The presence of two electron-withdrawing chlorine atoms at the meta positions of the phenyl ring is expected to significantly influence its electronic properties and, consequently, its reactivity.

Unexplored areas for this specific compound include:

Asymmetric Catalysis: Many of the known [3+2] cycloadditions are racemic. Developing enantioselective versions of these reactions using chiral catalysts, such as a chiral Ti(salen) complex, would be a significant advancement, providing access to chiral cyclopentane derivatives. researchgate.netacs.org

Alternative Ring-Opening Cascades: The electron-withdrawing nature of the 3,5-dichlorophenyl group could be exploited to trigger novel cascade reactions. For instance, reactions with different nucleophiles or electrophiles could lead to unique polycyclic structures not accessible with electron-neutral or electron-rich aryl cyclopropyl ketones.

Transition-Metal-Catalyzed Cross-Coupling: The C-Cl bonds on the aromatic ring present opportunities for cross-coupling reactions. It would be valuable to explore if the cyclopropyl ketone moiety can remain intact while functionalizing the aryl ring through reactions like Suzuki, Heck, or Buchwald-Hartwig couplings.

Reductive Couplings: The propensity of the ketone to form a ketyl radical could be exploited in different types of reductive coupling reactions, beyond those with simple alkenes and alkynes. Exploring reactions with imines, aldehydes, or other carbonyl compounds could yield complex and valuable molecular architectures.

Opportunities for the Development of Novel and Efficient Synthetic Methodologies

The synthesis of this compound itself, and its derivatives, presents opportunities for methodological development. While general methods for preparing cyclopropyl ketones exist, optimizing them for this specific halogenated substrate is a worthwhile endeavor.

Key opportunities include:

Hydrogen-Borrowing Catalysis: Recent advancements have demonstrated the α-cyclopropanation of ketones using hydrogen-borrowing catalysis. acs.orgnih.gov This sustainable method involves the alkylation of a ketone with an alcohol, followed by intramolecular displacement. acs.org Adapting this methodology for the synthesis of this compound could offer a greener and more efficient alternative to classical methods.

Corey-Chaykovsky Cyclopropanation: The reaction of 3',5'-dichloro-α,β-unsaturated chalcones with a sulfur ylide (Corey-Chaykovsky reaction) is a direct route to donor-acceptor cyclopropanes. nih.gov Optimization of this reaction for the 3,5-dichloro substrate could provide a high-yielding and scalable synthesis.

Flow Chemistry: For many photocatalytic and transition-metal-catalyzed reactions, translating the batch processes into continuous flow systems can improve efficiency, safety, and scalability. Developing a flow synthesis for this compound or its subsequent transformations could be highly beneficial for industrial applications.

Decarboxylative Ring Contractions: A novel route to cyclopropyl ketones involves the decarboxylative ring contraction of α-acyl-γ-butyrolactones. documentsdelivered.com Exploring this pathway, starting from a suitably substituted lactone, could provide a new synthetic entry point.

| Synthetic Method | Key Features | Potential for Improvement | Reference(s) |

| Hydrogen-Borrowing Catalysis | Sustainable, metal-catalyzed, uses alcohols as alkylating agents. | Substrate scope expansion, catalyst optimization for halogenated ketones. | acs.orgnih.gov |

| Corey-Chaykovsky Reaction | Direct cyclopropanation of chalcones. | Optimization of reaction conditions for higher yields and diastereoselectivity. | nih.gov |

| Grignard Reaction | Reaction of a Grignard reagent with cyclopropyl cyanide. | Improving the synthesis of 3,5-dichlorophenylmagnesium bromide and cyclopropyl cyanide. | google.com |

| Friedel-Crafts Acylation | Reaction of 1,3-dichlorobenzene (B1664543) with cyclopropanecarbonyl chloride. | Catalyst selection to avoid side reactions and improve regioselectivity. | N/A |

Potential for Further Exploration in Advanced Materials and Chemical Applications

The structural motifs present in this compound—a cyclopropyl group, a ketone, and a dichlorinated aromatic ring—are all valuable in different fields of chemistry. This suggests significant potential for this compound as a building block.

Agrochemicals: The dichlorophenyl group is a common feature in many pesticides and herbicides. The cyclopropyl moiety is also known to enhance the biological activity and metabolic stability of molecules. nih.govchemicalbook.com Therefore, this compound is a promising scaffold for the synthesis of new agrochemicals, particularly fungicides and herbicides. chemicalbook.com

Pharmaceuticals: Aryl cyclopropyl ketones serve as intermediates in the synthesis of various pharmaceuticals. chemicalbook.comnbinno.com The unique conformational constraints imposed by the cyclopropyl ring can lead to improved binding affinity with biological targets. nih.gov The dichlorophenyl moiety can enhance lipophilicity and modulate electronic properties, making this compound a valuable starting material for medicinal chemistry programs.

Materials Science: The reactivity of the ketone and the potential for polymerization or incorporation into larger structures suggest possible applications in materials science. For example, it could be used to synthesize specialized polymers or resins with tailored thermal or optical properties. chemicalbook.comnbinno.com The presence of chlorine atoms could also impart flame-retardant properties.

Importance of Synergistic Experimental and Computational Approaches in Future Research

The future exploration of this compound and its derivatives will greatly benefit from a combined experimental and computational approach. This synergy is crucial for accelerating discovery and deepening the understanding of the underlying chemical principles.

Mechanism Elucidation: As demonstrated in the study of SmI₂-catalyzed couplings of aryl cyclopropyl ketones, computational studies (like Density Functional Theory, DFT) are invaluable for elucidating complex reaction mechanisms. nih.govmanchester.ac.uk Such studies can map out reaction energy profiles, identify key intermediates and transition states, and explain observed reactivity and selectivity. nih.govmdpi.com For example, DFT calculations can predict how the 3,5-dichloro substitution pattern affects the stability of the ketyl radical intermediate and the barrier for cyclopropyl ring opening.

Predicting Reactivity: Computational models can be used to predict the feasibility of unexplored reaction pathways. manchester.ac.uk By calculating activation energies and reaction thermodynamics, researchers can screen potential reactions and catalyst systems in silico before committing to extensive experimental work. This approach can save significant time and resources. mdpi.com

Rational Design: A synergistic approach allows for the rational design of new catalysts and substrates. For instance, if a particular reaction shows low enantioselectivity, computational docking studies could help in designing a better chiral ligand. Similarly, understanding the structure-reactivity relationships through computation can guide the design of new substrates with enhanced reactivity. nih.govresearchgate.net

By integrating computational insights with experimental validation, researchers can more effectively navigate the complex reactivity of this compound, unlocking its full potential in synthesis, medicine, and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing cyclopropyl 3,5-dichlorophenyl ketone with high purity?

- Methodological Answer : this compound can be synthesized via Friedel-Crafts acylation using 3,5-dichlorophenol and cyclopropanecarbonyl chloride under anhydrous conditions. Key parameters include:

- Catalyst selection (e.g., AlCl₃ or FeCl₃ for regioselectivity control).

- Reaction temperature (40–60°C to balance reactivity and side-product formation).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC to isolate the ketone .

- Purity validation using GC-MS (retention time matching) and ¹H/¹³C NMR (characteristic cyclopropyl ring splitting and aromatic proton signals) .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M]⁺ at m/z 232.0 for C₁₀H₇Cl₂O) and fragmentation patterns (loss of cyclopropane ring).

- NMR Spectroscopy : ¹H NMR should show a singlet for the cyclopropyl methyl group (δ ~1.2–1.5 ppm) and aromatic protons (δ ~7.2–7.8 ppm, meta-coupled doublets for dichloro substitution) .

- IR Spectroscopy : C=O stretch at ~1700–1750 cm⁻¹ and C-Cl stretches at ~550–600 cm⁻¹ .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in electrophilic substitution reactions involving this compound?

- Methodological Answer : The electron-withdrawing ketone group and steric hindrance from the cyclopropyl ring direct electrophiles (e.g., nitration, sulfonation) to specific positions:

- Nitration : Preferentially occurs at the para position relative to the ketone group. Kinetic studies (monitored via HPLC) show higher activation energy for meta substitution due to steric effects .

- Isotopic Labeling : Use deuterated analogs (e.g., 3,5-dichlorophenol-2,4,6-d₃) to track reaction pathways via ²H NMR or GC-MS isotope tracing .

Q. What experimental strategies address contradictions in reported stability data for this compound under varying pH conditions?

- Methodological Answer : Discrepancies arise due to solvent polarity and pH-dependent keto-enol tautomerism. Resolve via:

- pH-Controlled Stability Assays : Monitor degradation kinetics (UV-Vis at λ = 270 nm) in buffered solutions (pH 2–12).

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict tautomer stability and compare with experimental ¹³C NMR shifts .

- Accelerated Degradation Studies : Expose the compound to oxidative (H₂O₂) or reductive (NaBH₄) conditions to identify degradation byproducts via LC-QTOF-MS .

Q. How can researchers assess the ecological impact of this compound given limited toxicity data?

- Methodological Answer : Use predictive models and surrogate testing:

- QSAR Modeling : Estimate logP (octanol-water partition coefficient) and bioaccumulation potential using software like EPI Suite.

- Microtox Assays : Test acute toxicity (EC₅₀) in Vibrio fischeri as a proxy for aquatic toxicity.

- Soil Mobility Studies : Conduct column leaching experiments with ¹⁴C-labeled compound to assess adsorption coefficients (Kd) .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the photodegradation half-life of this compound?

- Methodological Answer : Variations arise due to light source intensity (UV vs. solar simulation) and matrix effects (pure solvent vs. environmental water). Standardize protocols by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.